![molecular formula C11H20O3Si B035131 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- CAS No. 105122-15-4](/img/structure/B35131.png)

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-

Vue d'ensemble

Description

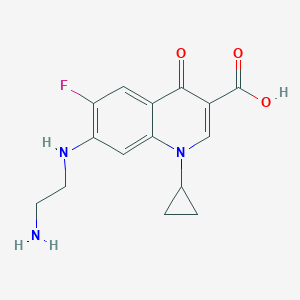

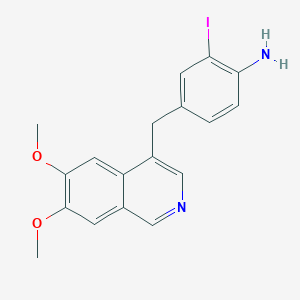

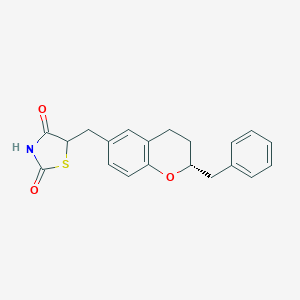

The compound is a furanone derivative with a dimethylsilyl group attached. Furanones are a type of organic compound characterized by a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) where one of the carbon atoms is replaced by a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered furanone ring with a dimethylsilyl group attached. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with dimethylsilyl groups often undergo reactions where the dimethylsilyl group is removed or replaced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the dimethylsilyl group could influence the compound’s reactivity and polarity .Applications De Recherche Scientifique

Synthesis of β-Substituted Furans : 2(5H)-furanone is used in the Vilsmeier-Haak reaction to synthesize β-substituted furans. Examples include 3-dimethylaminomethylene-5-formyl-2(3H)-furanone and 5-hydroxy-2,4-furandione (Krapivin et al., 1999).

Flavor Compound in Foods : It serves as a potent flavor compound contributing to the sensory properties of natural products and thermally processed foods (Blank, Devaud, & Fay, 1996).

Role in Strigolactones : 3-Methyl-2(5H)-furanone is a common structural unit in strigolactones, which are germination stimulants for seeds of parasitic weeds like Striga and Orobanche spp. (Malik, Rutjes, & Zwanenburg, 2010).

Synthetic Equivalent for Complex Compounds : Dimethoxy-2,5-dihydrofuran, a synthetic equivalent of 2(5H)-furanone, is useful in preparing complex and biologically interesting compounds in one step with high yields (Garzelli, Samaritani, & Malanga, 2008).

Biological Functions : Furanones have important biological functions, like being male pheromones in cockroaches, and are crucial flavor compounds in highly cooked foodstuffs. Some also have roles besides vitamin C (Slaughter, 1999).

Seed Germination Inhibitor : 3,4,5-Trimethyl-2(5H)-furanone, a new seed germination inhibitor, has promising agrochemical applications (Surmont, Verniest, & de Kimpe, 2010).

Genotoxic and Antioxidant Properties : 3(2H)-furanones show genotoxic properties in model studies but are also ranked among antioxidants and anticarcinogens (Stadler, Somoza, & Schwab, 2009).

Key Flavor Compounds in Fruits : HDMF and DMMF, related to 2(5H)-Furanone, are key flavor compounds in many fruits and are highly appreciated by the food industry due to their attractive sensory properties (Schwab, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)13-8-9-6-7-10(12)14-9/h6-7,9H,8H2,1-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEODKRPVKJAIX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)

![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)